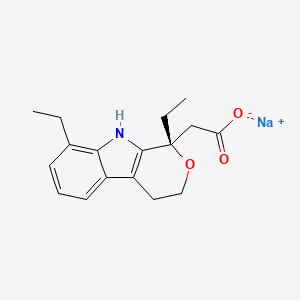![molecular formula C15H14N4O2 B590205 4-[1'-(3'-Azido-1',2'-propanediol)]carbazol CAS No. 1253696-17-1](/img/structure/B590205.png)
4-[1'-(3'-Azido-1',2'-propanediol)]carbazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is a chemical compound that features a carbazole moiety linked to a propanol chain with an azido group
Wissenschaftliche Forschungsanwendungen
4-[1'-(3'-Azido-1',2'-propanediol)]carbazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders due to the presence of the carbazole moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or photophysical properties.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole typically involves the following steps:
Formation of the Carbazole Intermediate: The initial step involves the preparation of the carbazole intermediate.
Azidation Reaction: The intermediate is then subjected to azidation by reacting with sodium azide in a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and appropriate catalysts.
Cycloaddition: Copper(I) catalysts, suitable solvents like water or ethanol.
Major Products Formed:
Amines: Formed through reduction or substitution of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Wirkmechanismus
The mechanism of action of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole depends on its application:
In Medicinal Chemistry: The carbazole moiety can interact with various biological targets, such as enzymes or receptors, modulating their activity.
In Materials Science: The electronic properties of the carbazole moiety can contribute to the compound’s functionality in electronic devices or as a photophysical material.
Vergleich Mit ähnlichen Verbindungen
1-[(9H-Carbazol-4-yl)oxy]-3-[(2-(2-methoxyphenoxy)ethyl)amino]propan-2-ol: This compound shares the carbazole moiety but differs in the substituents on the propanol chain.
3-(9H-Carbazol-3-yl)propan-1-ol: Another carbazole derivative with a different substitution pattern on the propanol chain.
Uniqueness: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other carbazole derivatives that may lack such functional groups .
Eigenschaften
IUPAC Name |
1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-19-17-8-10(20)9-21-14-7-3-6-13-15(14)11-4-1-2-5-12(11)18-13/h1-7,10,18,20H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBXCZVCSTHDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673186 |
Source


|
| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253696-17-1 |
Source


|
| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)







